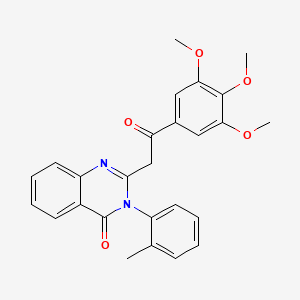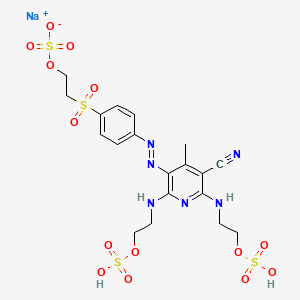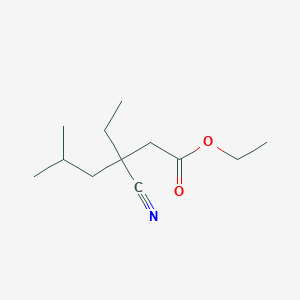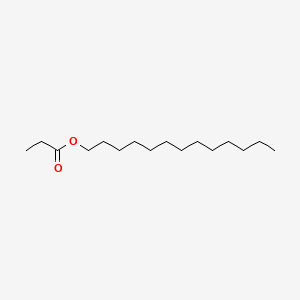
Tridecyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl propanoate is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.4241 g/mol . It is an ester formed from tridecyl alcohol and propanoic acid. This compound is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tridecyl propanoate can be synthesized through the esterification reaction between tridecyl alcohol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tridecyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecyl alcohol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Tridecyl alcohol and propanoic acid.
Reduction: Tridecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Tridecyl propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of tridecyl propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to cleavage by esterases, leading to the formation of tridecyl alcohol and propanoic acid. This hydrolysis reaction is essential for its applications in biological systems and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- Tridecyl acetate
- Tridecyl butanoate
- Tridecyl hexanoate
Comparison
Tridecyl propanoate is unique due to its specific ester bond and the properties imparted by the tridecyl group. Compared to tridecyl acetate, this compound has a longer carbon chain, which affects its solubility and reactivity. Tridecyl butanoate and tridecyl hexanoate have longer alkyl chains, which can influence their physical properties and applications .
Propiedades
Número CAS |
66271-77-0 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
tridecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h3-15H2,1-2H3 |
Clave InChI |
MVWATEFMGRRVEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


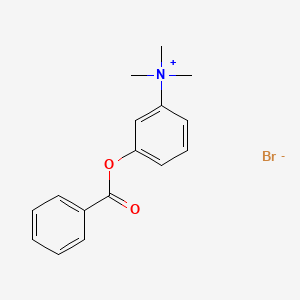
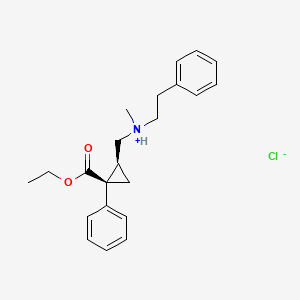
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
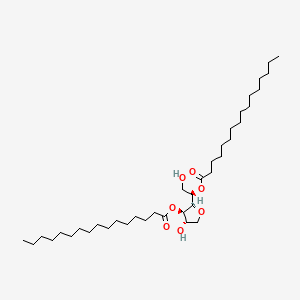
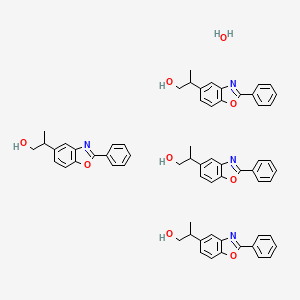
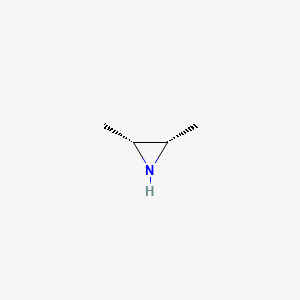
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
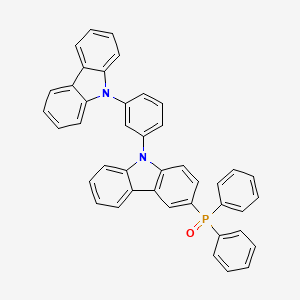
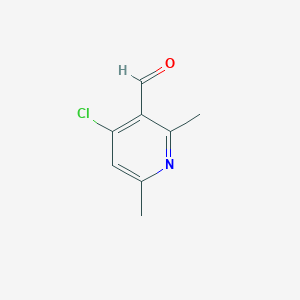
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
